molecular formula C19H28N2O3S B4497576 1-[3-(4-METHYLPIPERIDINE-1-CARBONYL)BENZENESULFONYL]AZEPANE

1-[3-(4-METHYLPIPERIDINE-1-CARBONYL)BENZENESULFONYL]AZEPANE

Cat. No.: B4497576
M. Wt: 364.5 g/mol
InChI Key: XBBLKBUIZZLVAQ-UHFFFAOYSA-N
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Description

1-[3-(4-METHYLPIPERIDINE-1-CARBONYL)BENZENESULFONYL]AZEPANE is a complex organic compound that features a combination of piperidine, benzene, and azepane structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-METHYLPIPERIDINE-1-CARBONYL)BENZENESULFONYL]AZEPANE typically involves multiple steps, starting with the preparation of the piperidine and benzene sulfonyl intermediates. The key steps include:

    Formation of 4-Methylpiperidine-1-carbonyl chloride: This can be achieved by reacting 4-methylpiperidine with thionyl chloride.

    Sulfonylation: The resulting 4-methylpiperidine-1-carbonyl chloride is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the intermediate.

    Cyclization: The final step involves the cyclization of the intermediate with azepane under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-METHYLPIPERIDINE-1-CARBONYL)BENZENESULFONYL]AZEPANE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine and benzene sulfonyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

1-[3-(4-METHYLPIPERIDINE-1-CARBONYL)BENZENESULFONYL]AZEPANE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[3-(4-METHYLPIPERIDINE-1-CARBONYL)BENZENESULFONYL]AZEPANE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. The specific pathways involved depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure that serves as a building block for more complex compounds.

    Benzene Sulfonyl Chloride: Used in the synthesis of sulfonamide derivatives.

    Azepane: A seven-membered ring structure that is a common motif in medicinal chemistry.

Uniqueness

1-[3-(4-METHYLPIPERIDINE-1-CARBONYL)BENZENESULFONYL]AZEPANE is unique due to its combination of piperidine, benzene, and azepane structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[3-(azepan-1-ylsulfonyl)phenyl]-(4-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-16-9-13-20(14-10-16)19(22)17-7-6-8-18(15-17)25(23,24)21-11-4-2-3-5-12-21/h6-8,15-16H,2-5,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBLKBUIZZLVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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